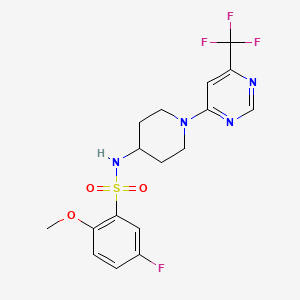

N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide” is a chemical compound. The empirical formula is C10H10N2O and the molecular weight is 174.20 .

Synthesis Analysis

The synthesis of a similar compound was described in a study . The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide. This was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide. The carbothioamide was then oxidized with potassium ferricyanide in an alkaline medium to produce the final product .Scientific Research Applications

Heterocyclic Chemistry and Synthesis

N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a compound of interest in the synthesis and study of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. Research has explored the transformations of related compounds in acidic media, leading to the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives, through furan ring recyclization processes (Stroganova et al., 2016). These transformations highlight the compound's potential as a building block in organic synthesis and drug discovery.

Metal Complex Formation and Characterization

The compound also shows promise in coordination chemistry, where it can act as a ligand to form complexes with various metal ions. Such complexes have been synthesized and characterized, revealing their potential applications in fields like catalysis, materials science, and as models for biological systems. For instance, research into related N-(furan-2-yl)carboxamide derivatives has led to the synthesis and characterization of metal complexes with potential antioxidant and antitumor activities (Yeşilkaynak et al., 2017).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound can be utilized to design new gelators and sensory materials. For example, pyrrole and furan-based pyridine/pyridinium bisamides, which share structural similarities with the target compound, have been developed as supramolecular gelators capable of metal ion binding and selective sensing (Panja et al., 2018). These materials have applications in environmental monitoring, healthcare, and the development of smart materials.

Drug Design and Molecular Recognition

Compounds structurally related to this compound have been investigated for their potential in drug design, particularly in targeting specific DNA sequences or proteins. The design of peptides and small molecules that bind to the minor groove of DNA, similar to how certain derivatives might interact, demonstrates the relevance of such compounds in therapeutic development and molecular biology research (Wade et al., 1992).

properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(14-4-2-8-20-14)17-10-11-5-6-16-12(9-11)13-3-1-7-19-13/h1-9H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALUFJLEYSEVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2578771.png)

![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)

![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)

![2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2578776.png)

![N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2578782.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2578784.png)

![N-cyclohexyl-2-(2-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2578785.png)